molecular formula C20H21ClN4O2 B5539193 1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B5539193
M. Wt: 384.9 g/mol
InChI Key: WLRKORZLERUFKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related piperazine compounds typically involves multi-step organic reactions starting from basic aromatic compounds or heterocyclic rings. For instance, derivatives of piperazine have been synthesized through reactions like Claisen Schmidt condensation, Mannich’s reaction, and nucleophilic addition (J. Kumar et al., 2017; Aejaz Ahmed et al., 2017). These methods highlight the versatility in synthesizing piperazine derivatives by incorporating various functional groups to the piperazine backbone.

Scientific Research Applications

Synthesis and Biological Screening

  • A study involved the synthesis of piperazine derivatives with structures similar to the compound , assessing their biological activity against various bacteria and fungi. Some derivatives showed moderate activity at a concentration of 50 µg/mL, indicating potential antimicrobial applications (Gan et al., 2010).

Pharmacological Evaluation

  • Novel derivatives of piperazine, including those structurally related to the specified compound, were synthesized and evaluated for antidepressant and antianxiety activities. Certain derivatives demonstrated significant effects in behavioral tests on mice, suggesting potential for mental health treatment applications (Kumar et al., 2017).

Antipsychotic Potential

  • Research on conformationally restricted butyrophenones, which include piperazine derivatives, explored their affinity for dopamine and serotonin receptors. These compounds, including structures similar to the specified chemical, showed potential as antipsychotic agents, indicating their relevance in treating psychiatric disorders (Raviña et al., 2000).

Antimicrobial and Cytotoxic Activities

  • A series of azole-containing piperazine derivatives were synthesized and tested for their in vitro antimicrobial and cytotoxic activities. Some compounds, including those structurally related to the specified compound, exhibited moderate to significant activities, suggesting their potential in developing new antimicrobial agents (Gan et al., 2010).

Antidiabetic and Insulin Secretion Effects

  • Studies on piperazine derivatives have identified compounds with significant antidiabetic effects in rat models of diabetes, mediated by an increase in insulin secretion. This suggests potential applications in treating diabetes and managing glucose homeostasis (Le Bihan et al., 1999).

properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-23-9-8-22-19(23)14-24-10-12-25(13-11-24)20(26)18-7-6-17(27-18)15-4-2-3-5-16(15)21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRKORZLERUFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

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